
n-(9-Bromo-9h-fluoren-2-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-Bromo-9H-fluoren-2-yl)formamide is a chemical compound with the molecular formula C14H10BrNO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 9th position and a formamide group at the 2nd position of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Bromo-9H-fluoren-2-yl)formamide typically involves the bromination of fluorene followed by formylation. One common method is as follows:
Bromination: Fluorene is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce a bromine atom at the 9th position, forming 9-bromo-fluorene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(9-Bromo-9H-fluoren-2-yl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The formamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Substitution: Various substituted fluorenes depending on the nucleophile used.
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives with reduced functional groups.
Hydrolysis: 9-bromo-2-fluorenecarboxylic acid.
Scientific Research Applications
N-(9-Bromo-9H-fluoren-2-yl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(9-Bromo-9H-fluoren-2-yl)formamide involves its interaction with specific molecular targets. The bromine atom and formamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Bromo-9H-fluorene: Lacks the formamide group, making it less reactive in certain contexts.
9-Fluorenylmethoxycarbonyl derivatives: Used in peptide synthesis but have different functional groups and applications.
2-Bromo-9-fluorenone: Contains a ketone group instead of a formamide group, leading to different reactivity.
Uniqueness
N-(9-Bromo-9H-fluoren-2-yl)formamide is unique due to the presence of both a bromine atom and a formamide group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
6344-56-5 |
|---|---|
Molecular Formula |
C14H10BrNO |
Molecular Weight |
288.14 g/mol |
IUPAC Name |
N-(9-bromo-9H-fluoren-2-yl)formamide |
InChI |
InChI=1S/C14H10BrNO/c15-14-12-4-2-1-3-10(12)11-6-5-9(16-8-17)7-13(11)14/h1-8,14H,(H,16,17) |
InChI Key |
XJZMVJZINHACTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)NC=O)C(C2=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt](/img/structure/B13135108.png)
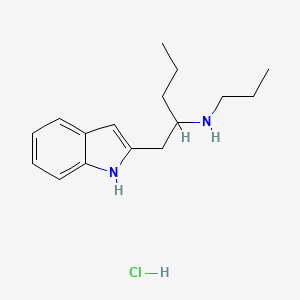
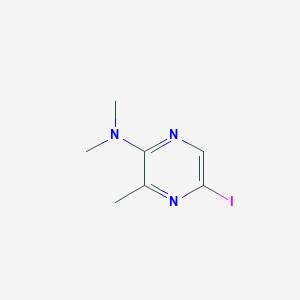
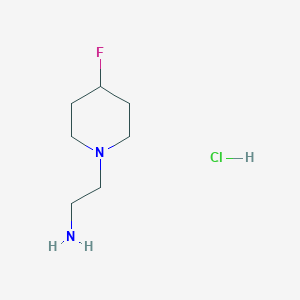
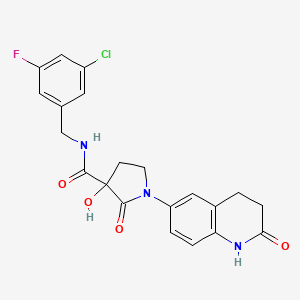
![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)


![Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13135151.png)
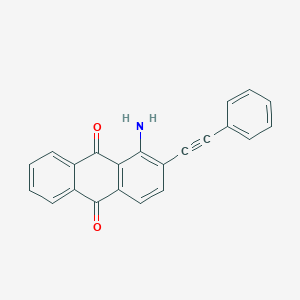
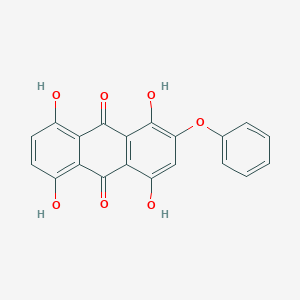

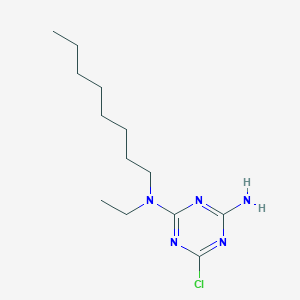
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
